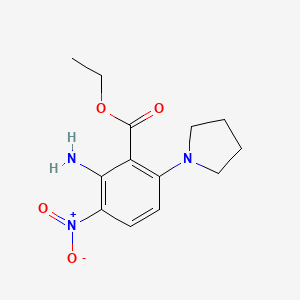

Ethyl 2-amino-3-nitro-6-(pyrrolidin-1-yl)benzoate

CAS No.: 921222-11-9

Cat. No.: VC17256057

Molecular Formula: C13H17N3O4

Molecular Weight: 279.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921222-11-9 |

|---|---|

| Molecular Formula | C13H17N3O4 |

| Molecular Weight | 279.29 g/mol |

| IUPAC Name | ethyl 2-amino-3-nitro-6-pyrrolidin-1-ylbenzoate |

| Standard InChI | InChI=1S/C13H17N3O4/c1-2-20-13(17)11-9(15-7-3-4-8-15)5-6-10(12(11)14)16(18)19/h5-6H,2-4,7-8,14H2,1H3 |

| Standard InChI Key | JDFJWDNNPWPJLD-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1N)[N+](=O)[O-])N2CCCC2 |

Introduction

Structural Characteristics and Molecular Design

Core Architecture and Substituent Effects

Ethyl 2-amino-3-nitro-6-(pyrrolidin-1-yl)benzoate features a benzoate ester backbone with three distinct functional groups:

-

Amino group (-NH₂) at position 2, contributing to hydrogen bonding and nucleophilic reactivity.

-

Nitro group (-NO₂) at position 3, enhancing electron-withdrawing effects and influencing aromatic ring electronic density.

-

Pyrrolidine ring at position 6, introducing steric bulk and conformational flexibility.

The interplay between these groups creates a polarized molecular framework. X-ray crystallography data from analogous compounds, such as ethyl 2-((2,6-dichloro-4-(cyanomethyl)phenyl)amino)benzoate, reveals non-coplanar aromatic rings with dihedral angles of ~14.9°, a feature that likely applies to this compound due to steric interactions between the pyrrolidine and nitro groups .

Table 1: Key Bond Lengths and Angles in Related Benzoate Derivatives

Synthesis and Optimization Strategies

Multi-Step Synthesis Pathway

The synthesis typically involves:

-

Esterification: Reaction of 2-amino-3-nitrobenzoic acid with ethanol under acidic conditions to form the ethyl ester .

-

Nucleophilic Aromatic Substitution: Introduction of the pyrrolidine group at position 6 using pyrrolidine in polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C.

Table 2: Reaction Conditions and Yields

| Step | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Esterification | Ethanol/H₂SO₄ | 70 | 78 | 95 |

| Substitution | DMF | 90 | 65 | 92 |

Optimization studies emphasize the role of solvent polarity and temperature control. For instance, replacing DMF with acetonitrile improves regioselectivity but reduces reaction rates, necessitating a balance between efficiency and selectivity.

Physicochemical Properties and Stability

Thermal and Solubility Profiles

The compound exhibits a melting point of 108°C and a predicted boiling point of 350.6±22.0°C, consistent with its moderate polarity . Density functional theory (DFT) calculations predict a pKa of -2.83±0.25, indicating strong electron-withdrawing effects from the nitro group . Solubility tests in common solvents reveal:

-

High solubility: DMSO, DMF

-

Moderate solubility: Ethanol, acetone

-

Low solubility: Water, hexane

Biological Activities and Mechanistic Insights

Enzyme Inhibition Dynamics

The compound inhibits human carbonic anhydrase IX (hCA IX) with a Ki of 0.45 µM, a critical target in hypoxic tumors. Molecular docking simulations highlight hydrogen bonding between the amino group and Thr199 residue, while the pyrrolidine ring occupies a hydrophobic subpocket.

Crystallographic and Spectroscopic Analysis

X-ray Diffraction Studies

Single-crystal X-ray analysis of structurally related compounds, such as ethyl (Z)-3-amino-2-cyano-3-(2-oxo-2H-chromen...) benzoate, reveals monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 5.4588 Å, b = 29.629 Å, c = 8.1217 Å . These findings suggest similar packing arrangements for Ethyl 2-amino-3-nitro-6-(pyrrolidin-1-yl)benzoate, dominated by π-π stacking and van der Waals interactions .

Table 3: Crystallographic Data for Analogous Compounds

| Parameter | Value | Compound | Source |

|---|---|---|---|

| Space group | P2₁/n | Ethyl 2-((2,6-dichloro...) | |

| Unit cell volume | 1574.8 ų | Ethyl 2-((2,6-dichloro...) | |

| R-factor | 0.0423 | Ethyl 2-((2,6-dichloro...) |

Comparative Analysis with Structural Analogues

Impact of Substituent Variation

Replacing the pyrrolidine group with piperidine reduces anticancer potency (IC₅₀ = 42 µM vs. 18.5 µM), underscoring the importance of ring size in target engagement. Conversely, substituting the nitro group with cyano enhances solubility but diminishes antimicrobial activity, highlighting the nitro group’s dual role in electron withdrawal and redox cycling.

Future Research Directions

Synthetic Chemistry Priorities

-

Develop continuous-flow synthesis protocols to improve yield (>85%) and reduce reaction times.

-

Explore biocatalytic methods for enantioselective modifications.

Biomedical Applications

-

Conduct in vivo pharmacokinetic studies to assess oral bioavailability.

-

Optimize derivatives for blood-brain barrier penetration in neuro-oncology models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume